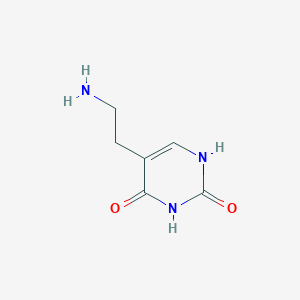

5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-AEPPD, is a small molecule that has been studied for its potential as a therapeutic agent. It has been shown to have a wide range of applications in the fields of biochemistry, pharmacology, and medical research.

Scientific Research Applications

Synthesis and Functionalization

- A practical method for synthesizing pharmaceutically interesting functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones was developed. This method is characterized by its water-mediated, catalyst-free nature, operational simplicity, and high atom-economy (Brahmachari et al., 2020).

Heterocyclic Compound Synthesis

- The substance has been used in the construction of substituted pyrimido[4,5-d]pyrimidones, showcasing its utility in creating diverse heterocyclic compounds (Hamama et al., 2012).

- It's also been involved in the efficient synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives in a one-pot process, highlighting its role in facilitating streamlined synthetic pathways (Bazgir et al., 2008).

Supramolecular Chemistry

- Research has explored its application in forming novel crown-containing hydrogen-bonded supramolecular assemblies. This indicates its potential in the field of molecular self-assembly and supramolecular structures (Fonari et al., 2004).

Multicomponent Reactions

- The compound has been utilized in multicomponent reactions (MCRs) for synthesizing tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs. This illustrates its role in the development of novel methodologies in organic synthesis (Shafi et al., 2020).

Antimicrobial Activity

- Some novel pyrimidine-2,4(1H,3H)-diones, including derivatives of this compound, have been synthesized and evaluated for their antimicrobial activities. This shows its potential application in developing new antimicrobial agents (Sharma et al., 2011).

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it’s plausible that 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione may interact with similar targets.

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives inhibit enzymes like tyrosine kinase and cyclin-dependent kinase (CDK4), which play crucial roles in cell proliferation and the cell cycle .

Biochemical Pathways

For instance, inhibition of tyrosine kinase and CDK4 can disrupt cell proliferation and the cell cycle .

Result of Action

Given the known activities of pyrimidine derivatives, it’s plausible that this compound could have effects such as inhibiting cell proliferation or modulating the cell cycle .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2,7H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHSZRSADZXZCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572501 |

Source

|

| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221170-25-8 |

Source

|

| Record name | 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221170-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)